molecular formula C6H14IO3P B597439 Diethyl (2-iodoethyl)phosphonate CAS No. 142778-06-1

Diethyl (2-iodoethyl)phosphonate

Cat. No. B597439
CAS RN: 142778-06-1
M. Wt: 292.053
InChI Key: FKWKNMRMNHERBH-UHFFFAOYSA-N
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Description

Diethyl (2-iodoethyl)phosphonate is a research chemical with the molecular formula C6H14IO3P . It has a molecular weight of 292.05 . The IUPAC name for this compound is 1-diethoxyphosphoryl-2-iodoethane .


Molecular Structure Analysis

The molecular structure of Diethyl (2-iodoethyl)phosphonate includes a phosphonate group, i.e., –P(O)(OH)2 group attached directly to the molecule via a P-C bond . The InChI Key for this compound is FKWKNMRMNHERBH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The title compounds are difunctionalized acetylenic building blocks, which can serve as electrophilic dienophiles and dipolarophiles in [4+2] and azide-iodoalkyne [3+2] cycloaddition reactions .

Scientific Research Applications

  • Diethyl (phenylamino) methyl phosphonate derivatives, closely related to Diethyl (2-iodoethyl)phosphonate, have been synthesized and investigated for their anticorrosion properties in acidic environments. They show promise as corrosion inhibitors for carbon steel in hydrochloric acid, important for industrial applications (Moumeni et al., 2020).

  • α-Aminophosphonates, similar to Diethyl (2-iodoethyl)phosphonate, have been studied as corrosion inhibitors for mild steel in hydrochloric acid, a process relevant to industrial pickling. These compounds exhibited high inhibition efficiency and are considered mixed type inhibitors, acting predominantly as cathodic inhibitors (Gupta et al., 2017).

  • Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates have been synthesized and shown to possess potent α-glucosidase inhibitory activity, suggesting potential applications in treating diseases like diabetes (Shaik et al., 2020).

  • The structure of diethyl (1-hydroxy-2-butynyl)phosphonate, related to Diethyl (2-iodoethyl)phosphonate, was studied for its tetrahedral geometry and potential in hydrogen bonding applications, which could be relevant in various chemical synthesis processes (Sanders et al., 1996).

  • Research on novel phosphonate-containing polymers, including compounds similar to Diethyl (2-iodoethyl)phosphonate, was conducted to explore their potential in polymer chemistry, especially for creating unique polymeric materials with specific properties (Dolan et al., 2015).

  • Studies on diethyl (dichloromethyl)phosphonate, a compound related to Diethyl (2-iodoethyl)phosphonate, have been conducted to explore its use in the synthesis of alkynes, an important class of organic compounds in chemical synthesis (Marinetti & Savignac, 2003).

  • Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a compound structurally similar to Diethyl (2-iodoethyl)phosphonate, has been utilized as a reagent in converting aldehydes and ketones into compounds with specific unsaturated groups, demonstrating its utility in organic synthesis (Netz & Seidel, 1992).

  • Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, structurally related to Diethyl (2-iodoethyl)phosphonate, was investigated for its potential in organic synthesis, particularly in the formation of acetals (Kluge, 2003).

  • Studies on the effect of phosphonate inhibitors, including compounds similar to Diethyl (2-iodoethyl)phosphonate, on calcite nucleation kinetics revealed their potential in preventing calcite scale formation in the oil industry (Jonasson et al., 1996).

properties

IUPAC Name

1-diethoxyphosphoryl-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14IO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWKNMRMNHERBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-iodoethyl)phosphonate

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